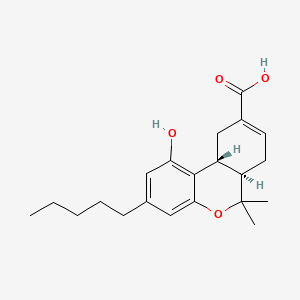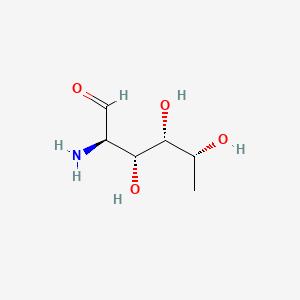
Malyl-coenzyme A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malyl-CoA, also known as malyl-coenzyme A or L-malyl-CoA, belongs to the class of organic compounds known as (r)-3-hydroxyacyl coas. These are organic compounds containing a (R)-3-hydroxyl acylated coenzyme A derivative. Thus, malyl-CoA is considered to be a fatty ester lipid molecule. Malyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Malyl-CoA has been primarily detected in urine. Within the cell, malyl-CoA is primarily located in the cytoplasm.
Aplicaciones Científicas De Investigación
Coenzyme A Biosynthesis in Plants
Coenzyme A (CoA), essential for various synthetic and degradative reactions, is synthesized from pantothenate in a five-step process. The biosynthesis in plants, particularly in Arabidopsis thaliana, involves a series of enzymes: pantothenate kinase (AtCoaA), 4′-phosphopantothenoylcysteine synthetase (AtCoaB), 4′-phosphopantothenoylcysteine decarboxylase (AtCoaC), 4′-phosphopantetheine adenylyltransferase (AtCoaD), and dephospho-coenzyme A kinase (AtCoaE). These enzymes, working in concert, effectively reconstitute the pathway from pantothenate to CoA in vitro, highlighting the critical role of CoA in plant metabolism (Kupke, Hernández-Acosta, & Culiáñez-Macià, 2003).
Conformational Changes in Malyl-CoA Lyase
Malyl-coenzyme A lyase (MCL), a carbon-carbon bond lyase, undergoes significant conformational changes upon substrate binding. This enzyme, crucial in multiple carbon metabolic pathways, has been studied in the thermophilic bacterium Roseiflexus castenholzii. The crystal structures of MCL in apo- and oxalate-bound forms offer insights into the enzyme's reaction mechanism and multifunctionality across different carbon metabolic pathways, revealing the importance of MCL's conformational flexibility (Tang et al., 2019).
Enhancing Intracellular Availability of Malonyl-CoA
A study focusing on Escherichia coli demonstrated the use of genome-scale metabolic network modeling to increase intracellular malonyl-CoA levels, a crucial precursor for biosynthesizing various compounds like polyketides and flavonoids. This approach involved genetic interventions to direct carbon flux towards malonyl-CoA, resulting in enhanced production of plant-specific secondary metabolites. This research highlights the potential of manipulating metabolic pathways for improved biosynthesis of valuable compounds (Xu et al., 2011).
Signalling Functions of Coenzyme A and Derivatives
CoA and its thioester derivatives, including malonyl-CoA, play a significant role in regulating cellular metabolism. This review summarizes the knowledge on the extracellular and intracellular signaling functions of CoA/CoA thioesters, pointing to their crucial roles in metabolic regulation and potential future research directions (Davaapil, Tsuchiya, & Gout, 2014).
Role in Fatty Acid Metabolism
Acetyl-coenzyme A carboxylases (ACCs) play a vital role in fatty acid metabolism, catalyzing the formation of malonyl-CoA. ACCs are targets for drug development against obesity and diabetes, and their study provides insights into the biochemical mechanisms of fatty acid synthesis and potential therapeutic interventions (Tong, 2005).
Propiedades
Número CAS |
2043-93-8 |
|---|---|
Fórmula molecular |
C25H40N7O20P3S |
Peso molecular |
883.6 g/mol |
Nombre IUPAC |
4-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C25H40N7O20P3S/c1-25(2,19(37)22(38)28-4-3-14(34)27-5-6-56-15(35)7-12(33)24(39)40)9-49-55(46,47)52-54(44,45)48-8-13-18(51-53(41,42)43)17(36)23(50-13)32-11-31-16-20(26)29-10-30-21(16)32/h10-13,17-19,23,33,36-37H,3-9H2,1-2H3,(H,27,34)(H,28,38)(H,39,40)(H,44,45)(H,46,47)(H2,26,29,30)(H2,41,42,43) |
Clave InChI |
HJQWLHMLMCDAEL-NALABAGVSA-N |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C[C@@H](C(=O)O)O)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C(=O)O)O)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C(=O)O)O)O |
Descripción física |
Solid |
Sinónimos |
coenzyme A, malyl- malyl-CoA malyl-coenzyme A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















